4-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine
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Overview
Description
4-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine typically involves multi-step reactions starting from readily available precursors. One common method involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . Cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate are used to synthesize new derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
4-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 4-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit phosphoinositide-3 kinase or p-38 kinase, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate: Used as a precursor for the synthesis of various derivatives.
Imidazo[1,2-a]pyrazine-8-carboxylates: Known for their biological activities, including inhibition of phosphoinositide-3 kinase.
Triazolo[1,5-a]pyrazine-8-carboxylates: Used in the development of adenosine receptor antagonists.
Uniqueness
4-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine is unique due to its specific structure, which combines a pyrazolo[1,5-a]pyrazine core with a piperidine and morpholine moiety
Properties
Molecular Formula |
C17H23N5O2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H23N5O2/c1-13-11-15-16(18-4-6-22(15)19-13)21-5-2-3-14(12-21)17(23)20-7-9-24-10-8-20/h4,6,11,14H,2-3,5,7-10,12H2,1H3 |
InChI Key |
NIPVBJBBDSUPOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCCC(C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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